molecular formula C19H26N2O5 B14695295 Ethyl 4-nitro-3-phenyl-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)butanoate CAS No. 34579-29-8

Ethyl 4-nitro-3-phenyl-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)butanoate

Cat. No.: B14695295
CAS No.: 34579-29-8
M. Wt: 362.4 g/mol
InChI Key: RECPLYJFKXJMJR-UHFFFAOYSA-N
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Description

Ethyl 4-nitro-3-phenyl-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)butanoate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-nitro-3-phenyl-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)butanoate typically involves multiple steps. One common approach starts with the preparation of the oxazinyl moiety, followed by the introduction of the nitro and phenyl groups. The final step involves esterification to form the ethyl ester. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-nitro-3-phenyl-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Ethyl 4-nitro-3-phenyl-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)butanoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-nitro-3-phenyl-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)butanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenyl and oxazinyl groups may also contribute to its biological activity by binding to specific receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-nitro-3-phenylbutanoate: Lacks the oxazinyl moiety, resulting in different chemical properties.

    4-Nitro-3-phenyl-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)butanoic acid: The carboxylic acid derivative of the compound.

    3-Phenyl-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)butanoate: Lacks the nitro group, affecting its reactivity.

Uniqueness

Ethyl 4-nitro-3-phenyl-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)butanoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

34579-29-8

Molecular Formula

C19H26N2O5

Molecular Weight

362.4 g/mol

IUPAC Name

ethyl 4-nitro-3-phenyl-2-(4,4,6-trimethyl-5,6-dihydro-1,3-oxazin-2-yl)butanoate

InChI

InChI=1S/C19H26N2O5/c1-5-25-18(22)16(17-20-19(3,4)11-13(2)26-17)15(12-21(23)24)14-9-7-6-8-10-14/h6-10,13,15-16H,5,11-12H2,1-4H3

InChI Key

RECPLYJFKXJMJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=NC(CC(O1)C)(C)C)C(C[N+](=O)[O-])C2=CC=CC=C2

Origin of Product

United States

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